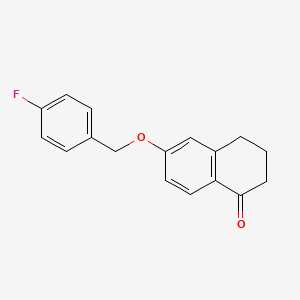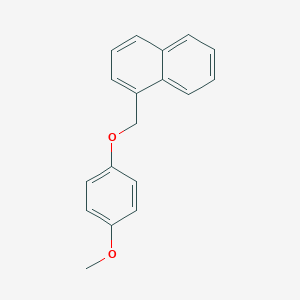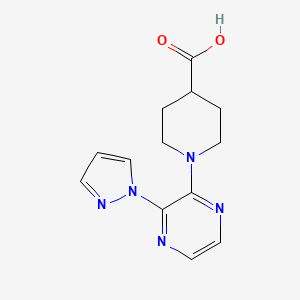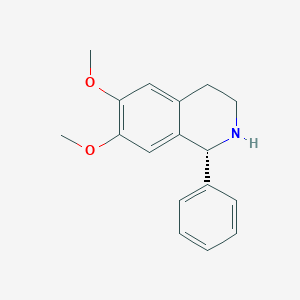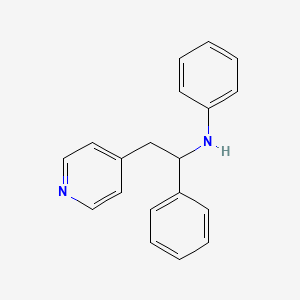
N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes two 3-methylbut-2-en-1-yl groups attached to the purine ring The purine ring is a heterocyclic aromatic organic compound, consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine typically involves multiple steps. One common method involves the alkylation of a purine derivative with 3-methylbut-2-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one or more substituents on the purine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can lead to the formation of various substituted purine derivatives.
Scientific Research Applications
N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in biological processes and as a probe for investigating enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that contains a purine ring structure.
Uniqueness
N,3-Bis(3-methylbut-2-en-1-yl)-3H-purin-6-amine is unique due to the presence of two 3-methylbut-2-en-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H21N5 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
N,3-bis(3-methylbut-2-enyl)-7H-purin-6-imine |
InChI |
InChI=1S/C15H21N5/c1-11(2)5-7-16-14-13-15(18-9-17-13)20(10-19-14)8-6-12(3)4/h5-6,9-10H,7-8H2,1-4H3,(H,17,18) |
InChI Key |
ATOFUFUOTROATQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN=C1C2=C(N=CN2)N(C=N1)CC=C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)
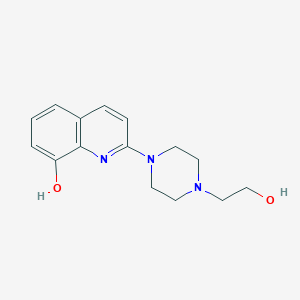
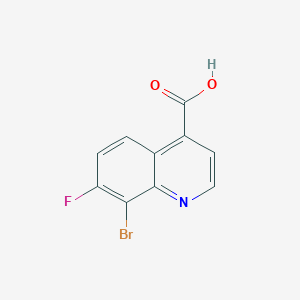
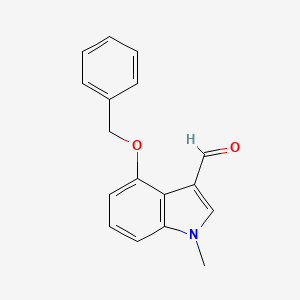
![Ethyl 7-methoxy-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11850101.png)

